molecular formula C13H14F3NO B2893810 4-(Trifluoromethyl)-2H-spiro[1-benzofuran-3,4'-piperidine] CAS No. 2251053-75-3

4-(Trifluoromethyl)-2H-spiro[1-benzofuran-3,4'-piperidine]

Cat. No. B2893810
CAS RN: 2251053-75-3
M. Wt: 257.256
InChI Key: KGTINIYONYLQRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-(Trifluoromethyl)-2H-spiro[1-benzofuran-3,4’-piperidine]” is a complex organic molecule. It contains a trifluoromethyl group (-CF3) attached to a piperidine ring, which is fused to a benzofuran ring . The trifluoromethyl group is a common motif in medicinal chemistry due to its ability to modulate the physical and biological properties of molecules .


Synthesis Analysis

The synthesis of similar compounds often involves the use of trifluoromethylating reagents . For instance, the synthesis of 4-(trifluoromethyl)piperidine derivatives has been reported via nucleophilic substitution reactions . Benzofuran rings can be constructed using various methods, including metal-free cyclization of ortho-hydroxystilbenes , and Ru-catalyzed cycloisomerization of benzannulated homo- and bis-homopropargylic alcohols .


Molecular Structure Analysis

The molecular structure of “4-(Trifluoromethyl)-2H-spiro[1-benzofuran-3,4’-piperidine]” is complex, featuring a trifluoromethyl group attached to a piperidine ring, which is fused to a benzofuran ring . The trifluoromethyl group is a strong electron-withdrawing group, which can significantly influence the electronic properties of the molecule.


Chemical Reactions Analysis

The trifluoromethyl group in “4-(Trifluoromethyl)-2H-spiro[1-benzofuran-3,4’-piperidine]” can participate in various chemical reactions. For instance, it can undergo nucleophilic substitution reactions . The benzofuran ring can also participate in various reactions, including free radical cyclization cascades .

Scientific Research Applications

Anticancer Research

Benzofuran derivatives have been synthesized and evaluated for their anticancer activity against human ovarian cancer cell lines, suggesting potential applications in cancer treatment .

Drug Design and Discovery

Compounds with structural similarities have been studied for their structure–activity relationship, which is crucial in drug design and discovery. In silico pharmacokinetic and molecular modeling studies of these compounds have also been summarized, indicating their importance in medicinal chemistry .

Agrochemical Industry

Trifluoromethylpyridine (TFMP) derivatives are used in the agrochemical industry, primarily for protecting crops from pests. This suggests that similar compounds could also find applications in this field .

Antimicrobial Therapy

There is an urgent need for new therapeutic agents due to antibiotic resistance. Benzofuran derivatives have been established as efficient derivatives in diverse fields of antimicrobial therapy .

Safety and Hazards

The safety data sheet for a similar compound, 4-(Trifluoromethyl)piperidine hydrochloride, indicates that it is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

Benzofuran compounds have attracted attention due to their biological activities and potential applications in many aspects, making these substances potential natural drug lead compounds . Therefore, the study and development of “4-(Trifluoromethyl)-2H-spiro[1-benzofuran-3,4’-piperidine]” and similar compounds could be a promising direction for future research.

properties

IUPAC Name

4-(trifluoromethyl)spiro[2H-1-benzofuran-3,4'-piperidine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO/c14-13(15,16)9-2-1-3-10-11(9)12(8-18-10)4-6-17-7-5-12/h1-3,17H,4-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGTINIYONYLQRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12COC3=CC=CC(=C23)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethyl)-2H-spiro[1-benzofuran-3,4'-piperidine]

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